molecular formula C9H6INO B8674489 5-Iodoisoquinoline-6-ol

5-Iodoisoquinoline-6-ol

Cat. No.: B8674489
M. Wt: 271.05 g/mol
InChI Key: ZKHVWOUYULSAGI-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Isoquinoline (B145761) Nucleus in Synthetic and Medicinal Chemistry Research

The isoquinoline nucleus, a heterocyclic aromatic compound, was first isolated from coal tar in 1885. wikipedia.orgatamanchemicals.com Its discovery marked the beginning of extensive research into a class of compounds that are integral to both synthetic and medicinal chemistry. numberanalytics.com The significance of the isoquinoline framework is profoundly rooted in nature; it forms the core structural backbone of numerous naturally occurring alkaloids, many of which are derived from the amino acid tyrosine. wikipedia.orgatamanchemicals.com These alkaloids, including well-known compounds like morphine and papaverine, exhibit significant and diverse pharmacological properties. numberanalytics.comrsc.orgpharmaguideline.com

The structural and therapeutic diversity of isoquinoline-based molecules has established them as "privileged structures" in medicinal chemistry, acting as essential templates for drug discovery. nih.govrsc.orgrsc.org The investigation into the synthesis of isoquinoline skeletons remains a subject of intense interest for chemists, driven by the wide range of biological activities their derivatives possess. nih.govrsc.org These activities include applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others. nih.govalfa-chemistry.com The derivatization of natural isoquinoline alkaloids is a key strategy for enhancing potency and improving bioavailability, making this scaffold a cornerstone in the development of new therapeutic agents. jrespharm.com

Structural Features and Aromaticity of the Isoquinoline System

Isoquinoline (C₉H₇N) is a structural isomer of quinoline (B57606), characterized by a bicyclic structure where a benzene (B151609) ring is fused to a pyridine (B92270) ring. wikipedia.orgnumberanalytics.com This fusion of a carbocyclic benzene ring and a heterocyclic pyridine ring results in a system with 10 delocalized π-electrons, conferring significant aromatic stability. amerigoscientific.comslideshare.net

The key structural features include:

Bicyclic Heteroaromatic System : Composed of a benzene ring and a pyridine ring sharing two adjacent carbon atoms. numberanalytics.com

Aromaticity : The delocalized π-electron system gives the molecule aromatic character, which contributes to its chemical stability and reactivity. amerigoscientific.com The resonance energy for isoquinoline is approximately 222 kJ/mol. imperial.ac.uk

Basicity : The lone pair of electrons on the nitrogen atom allows isoquinoline to act as a weak base (pKa of 5.14), readily protonating in the presence of strong acids to form salts. atamanchemicals.comamerigoscientific.comquimicaorganica.org This basicity is weaker than pyridine's due to the electron-withdrawing effect of the fused benzene ring. amerigoscientific.com

Reactivity : The presence of the nitrogen atom deactivates the pyridine ring towards electrophilic substitution, making it less reactive than benzene. gcwgandhinagar.comresearchgate.net Consequently, electrophilic substitution reactions typically occur on the benzene ring, primarily at positions 5 and 8. quimicaorganica.orggcwgandhinagar.com Conversely, the electron-deficient pyridine ring is susceptible to nucleophilic attack, which preferentially occurs at the C-1 position. quimicaorganica.orggcwgandhinagar.com

Overview of Functionalized Isoquinolines in Academic Investigations

The versatility of the isoquinoline nucleus allows for extensive functionalization, where substituents can be introduced at various positions (C-1, C-3, C-4, etc.) to modulate its chemical and biological properties. nih.govrsc.orgresearchgate.net This adaptability has made functionalized isoquinolines a major focus of academic and industrial research, leading to the development of novel synthetic methodologies and a wide array of bioactive compounds. rsc.orgrsc.orgrsc.org

Research in this area often focuses on:

Synthesis of Derivatives : Chemists have developed numerous methods for constructing the isoquinoline skeleton and introducing diverse functional groups. pharmaguideline.comrsc.orgharvard.edu These methods range from classical syntheses like the Bischler-Napieralski and Pictet-Spengler reactions to modern transition-metal-catalyzed cross-coupling reactions. pharmaguideline.comresearchgate.net

Medicinal Chemistry Applications : Functionalized isoquinolines are investigated for a vast spectrum of pharmacological activities. nih.govalfa-chemistry.com For instance, different substitutions can yield compounds with potent anticancer, antihypertensive, antiviral, or neuroprotective effects. pharmaguideline.comnih.govalfa-chemistry.com Recent studies highlight the development of isoquinoline derivatives as SARM1 inhibitors for axon protection and as inhibitors of the Wnt signaling pathway. medchemexpress.comchemicalbook.com

Materials Science : The unique photophysical properties of some isoquinoline derivatives make them useful as fluorosensors and in the manufacturing of dyes and paints. wikipedia.orgnih.gov

The ability to introduce substituents like halogens (e.g., iodo, chloro), hydroxyl groups, and amino groups provides critical handles for further chemical modification, making functionalized isoquinolines valuable synthetic intermediates. nih.govmedchemexpress.com This strategic placement of functional groups is crucial for tuning the molecule's interaction with biological targets and for building more complex molecular architectures. amerigoscientific.comontosight.ai

Focus of the Research Outline: 5-Iodoisoquinoline-6-ol as a Model Compound for Advanced Chemical Studies

Within the broad family of functionalized isoquinolines, This compound serves as a compelling model compound for advanced chemical investigation. This specific substitution pattern, featuring an iodo group at position 5 and a hydroxyl group at position 6, offers unique opportunities for synthetic manipulation and exploration of structure-activity relationships.

The iodine atom at the C-5 position, an electron-withdrawing group, can influence the electronic properties of the aromatic system. More importantly, it acts as a versatile synthetic handle for introducing a wide range of other functional groups through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling. The hydroxyl group at the C-6 position, an electron-donating group, also modulates the ring's reactivity and provides a site for etherification, esterification, or other modifications.

Data Tables

Table 1: Physicochemical Properties of Isoquinoline

PropertyValueReference(s)
Chemical Formula C₉H₇N wikipedia.org
Molar Mass 129.16 g/mol wikipedia.org
Appearance Colorless oily liquid or hygroscopic platelets wikipedia.orgatamanchemicals.com
Melting Point 26–28 °C wikipedia.org
Boiling Point 242 °C wikipedia.org
Density 1.099 g/cm³ wikipedia.org
Acidity (pKa of conjugate acid) 5.14 wikipedia.orgatamanchemicals.com

Table 2: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound N/AC₉H₆INO271.06Target compound with iodo and hydroxyl groups for synthetic modification.
Isoquinolin-6-ol 7651-82-3C₉H₇NO145.16Parent phenol, used as a building block in pharmaceutical synthesis. chemicalbook.comnih.gov
5-Iodoisoquinoline (B1339040) 58142-99-7C₉H₆IN255.06Precursor/related compound, studied as a SARM1 NADase inhibitor. medchemexpress.comabmole.com
6-Iodoisoquinoline 75476-84-5C₉H₆IN255.06Isomeric iodo-substituted isoquinoline. sigmaaldrich.com
Isoquinolin-5-ol 2439-04-5C₉H₇NO145.16Isomeric phenol, used for comparative physicochemical studies. chemeo.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6INO

Molecular Weight

271.05 g/mol

IUPAC Name

5-iodoisoquinolin-6-ol

InChI

InChI=1S/C9H6INO/c10-9-7-3-4-11-5-6(7)1-2-8(9)12/h1-5,12H

InChI Key

ZKHVWOUYULSAGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)I)O

Origin of Product

United States

Chemical Transformations and Reaction Mechanisms

Reactivity of the Iodide Moiety

The iodine atom at the C-5 position of the isoquinoline (B145761) core is a versatile handle for synthetic modifications, primarily due to the lability of the carbon-iodine bond. This facilitates a variety of reactions, including palladium-catalyzed cross-couplings, nucleophilic substitutions, and dehalogenation.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation at C-5

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the iodide at C-5 of 5-Iodoisoquinoline-6-ol serves as an excellent electrophilic partner in these transformations. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds allows these reactions to proceed under relatively mild conditions. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. It is widely used to form biaryl structures or to introduce alkyl or vinyl groups. For this compound, a Suzuki-Miyaura reaction would result in a new substituent at the C-5 position.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base to regenerate the catalyst. The transformation allows for the introduction of vinyl-type moieties at the C-5 position.

Sonogashira Coupling: This reaction creates a C-C bond between the aryl iodide and a terminal alkyne. It is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. This method is highly efficient for the synthesis of 5-alkynylisoquinoline derivatives.

ReactionCoupling PartnerBond FormedTypical Catalysts & Reagents
Suzuki-MiyauraR-B(OH)₂ or R-B(OR')₂Aryl-Aryl, Aryl-AlkylPd(PPh₃)₄, Pd(OAc)₂, K₂CO₃, Na₂CO₃
HeckAlkene (H₂C=CHR)Aryl-VinylPd(OAc)₂, PPh₃, Et₃N
SonogashiraTerminal Alkyne (HC≡CR)Aryl-AlkynylPd(PPh₃)₂Cl₂, CuI, Et₃N or Piperidine

Nucleophilic Aromatic Substitution Reactions of the Iodide

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as iodide, on an aromatic ring. For this reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the pyridine (B92270) ring acts as an electron-withdrawing group, deactivating the fused benzene (B151609) ring towards electrophilic attack but activating it towards nucleophilic attack, albeit less strongly than a nitro group.

The SNAr mechanism generally proceeds in two steps: nucleophilic attack on the carbon bearing the leaving group to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. A competing mechanism, particularly for aryl halides without strong activating groups, is the radical-nucleophilic aromatic substitution (SRN1), which proceeds via a free-radical intermediate. The feasibility of SNAr at the C-5 position would depend on the strength of the incoming nucleophile and the reaction conditions.

Reductive Dehalogenation Pathways

Reductive dehalogenation is the process of replacing the halogen atom with a hydrogen atom. This transformation can be a desired synthetic step or an unwanted side reaction. In the context of palladium-catalyzed couplings, dehalogenation can occur as a side reaction where a hydride species, sometimes generated from the solvent or base, participates in the catalytic cycle, leading to a hydrogen atom at the C-5 position instead of the desired coupled product.

Intentional reductive dehalogenation of aryl iodides can be achieved through various methods, including:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium catalyst (e.g., Pd/C).

Hydride Reagents: Employing reagents like sodium borohydride (B1222165) (NaBH₄) or tributyltin hydride (Bu₃SnH).

Electrochemical Reduction: Applying an electrical potential to induce the reduction of the C-I bond.

Reactivity of the Hydroxyl Moiety

The phenolic hydroxyl group at the C-6 position is a key site for functionalization, behaving as a nucleophile and directing electrophilic substitution. Its reactivity allows for modifications that can significantly alter the compound's properties.

O-Alkylation and O-Acylation Reactions

The hydroxyl group can be readily converted into ethers (O-alkylation) or esters (O-acylation).

O-Alkylation: This reaction involves the deprotonation of the hydroxyl group with a base (e.g., K₂CO₃, NaH) to form a more nucleophilic phenoxide, which then reacts with an alkylating agent (e.g., an alkyl halide or sulfate) via a nucleophilic substitution mechanism. In heterocyclic systems like isoquinoline, there can be competition between O-alkylation and N-alkylation. However, for isoquinolin-6-ol, O-alkylation is generally favored as the pyridine nitrogen is less basic and sterically more accessible than the phenolic oxygen. Selective O-alkylation is often achievable under specific conditions.

O-Acylation: The formation of an ester is typically achieved by reacting the hydroxyl group with an acylating agent such as an acyl chloride or an acid anhydride. This reaction is often carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (e.g., HCl) and to catalyze the reaction.

ReactionReagent TypeExample ReagentsFunctional Group Formed
O-AlkylationAlkyl HalideCH₃I, C₂H₅Br, BnClEther (-OR)
O-AcylationAcyl Halide / AnhydrideCH₃COCl, (CH₃CO)₂OEster (-OCOR)

Oxidation Reactions of Phenolic Hydroxyls

Phenolic compounds are susceptible to oxidation. The hydroxyl group in this compound can be oxidized to form a quinone structure. The oxidation of similar hydroxyquinoline compounds, such as 8-hydroxyquinoline, to the corresponding quinoline-5,8-dione has been reported using various oxidizing agents. This suggests that this compound could be oxidized to 5-iodo-isoquinoline-6,X-dione (where X would likely be 7 or 8, depending on the regioselectivity of the oxidation). Common oxidizing agents for such transformations include:

Fremy's salt (Potassium nitrosodisulfonate)

Salcomine-O₂ systems

Various metal-based catalysts with peroxides

The specific product would depend on the oxidant used and the reaction conditions. This transformation is significant as quinone structures are important pharmacophores in medicinal chemistry.

Hydrogen Bonding Interactions and Proton Exchange Dynamics.

No specific studies on the intramolecular or intermolecular hydrogen bonding interactions of this compound were identified. The presence of the hydroxyl group at the 6-position and the nitrogen atom in the isoquinoline ring suggests the potential for both hydrogen bond donation and acceptance. The iodine atom at the 5-position could electronically influence the acidity of the hydroxyl proton and the basicity of the nitrogen, thereby affecting hydrogen bond strength. However, without spectroscopic or crystallographic data, any discussion of hydrogen bonding networks and their effect on the compound's physical and chemical properties would be purely speculative. Similarly, no information on the proton exchange dynamics, which could be investigated using techniques like NMR spectroscopy, is available.

Reactions Involving the Isoquinoline Nitrogen.

Quaternization and N-Oxidation.

While the quaternization and N-oxidation of the isoquinoline nitrogen are fundamental reactions for this class of compounds, no literature specifically describes these reactions for this compound. The electronic effects of the iodo and hydroxyl substituents would undoubtedly influence the nucleophilicity of the nitrogen atom. The electron-withdrawing nature of the iodine atom would be expected to decrease the nitrogen's reactivity towards alkylating agents and oxidizing agents. Conversely, the hydroxyl group, depending on its protonation state, could have a more complex influence. Without experimental results, it is not possible to provide specific reaction conditions or product characterization for the quaternization or N-oxidation of this compound.

Coordination Chemistry with Metal Centers.

The isoquinoline nitrogen and the hydroxyl oxygen of this compound present potential coordination sites for metal ions. However, a search of the literature did not yield any studies on the coordination chemistry of this specific ligand. The formation of metal complexes would depend on factors such as the nature of the metal ion, the solvent system, and the pH, which influences the protonation state of the ligand. The electronic and steric influence of the iodo substituent would also play a role in the stability and structure of any potential metal complexes.

Influence of Substituents on Reaction Pathways and Selectivity.

A comprehensive analysis of the influence of the iodo and hydroxyl substituents on the reaction pathways and selectivity of this compound is not possible without dedicated research on its reactivity. Theoretical studies on the electrophilic and nucleophilic substitution reactions of isoquinoline suggest that the electron-withdrawing iodine at position 5 would deactivate the benzene ring towards electrophilic attack and potentially direct nucleophiles to other positions. The hydroxyl group at position 6 would act as an activating group for electrophilic substitution, likely directing towards the ortho and para positions. The interplay of these two substituents would create a unique reactivity profile that can only be determined through experimental investigation.

Mechanistic Investigations of Key Reactions.

No mechanistic investigations, either experimental or computational, for any reactions involving this compound have been reported. Such studies would be crucial for understanding the detailed steps of its chemical transformations, including the identification of intermediates and transition states.

Spectroscopic and Structural Analysis of this compound

The comprehensive structural elucidation of novel or complex organic molecules is heavily reliant on a suite of spectroscopic techniques. For the compound this compound, a substituted heteroaromatic system, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for confirming its molecular structure, understanding its electronic properties, and probing its conformational behavior. While specific experimental data for this compound is not widely available in public literature, this section outlines the established methodologies that would be employed for its characterization.

Spectroscopic and Structural Elucidation Methodologies

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, providing precise information about molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the molecular formula of this compound. Unlike low-resolution MS, HRMS measures the m/z value to several decimal places, allowing for the calculation of an exact elemental composition. The molecular formula for this compound is C₉H₆INO.

The expected high-resolution mass values for the protonated molecule ([M+H]⁺) can be calculated based on the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ¹²⁷I).

Table of Expected HRMS Data for [C₉H₆INO + H]⁺

Ion Formula Calculated Exact Mass

The experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (ToF) or Orbitrap analyzer, would be compared to this calculated value to confirm the molecular formula with high confidence.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented through collision-induced dissociation (CID) to produce smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, helping to confirm the structure of this compound.

The fragmentation of isoquinoline alkaloids is well-studied and often involves characteristic losses of small molecules or radicals. For this compound, key fragmentation pathways would likely involve:

Loss of CO: A common fragmentation for phenolic compounds, leading to a significant fragment ion.

Loss of I•: Cleavage of the carbon-iodine bond would result in the loss of an iodine radical.

Ring Cleavage: The stable isoquinoline ring system can undergo complex retro-Diels-Alder or other ring-opening fragmentations to yield diagnostic ions that help confirm the core structure.

Analysis of these patterns provides corroborating evidence for the connectivity of the atoms within the molecule.

X-ray Diffraction (XRD) Analysis

To perform this analysis, a high-quality single crystal of this compound is required. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed.

This technique yields an unambiguous determination of the molecular structure, confirming the planarity of the isoquinoline ring and the precise positions of the iodine and hydroxyl substituents. The resulting structural data, including atomic coordinates, bond lengths, and angles, is considered the gold standard for structural elucidation. The presence of the heavy iodine atom is particularly advantageous for X-ray crystallography, as it scatters X-rays strongly, which can simplify the process of solving the crystal structure.

Crystal Packing and Intermolecular Interactions

The determination of the three-dimensional arrangement of molecules in a crystal lattice, known as crystal packing, is fundamental to understanding the solid-state properties of a compound. For this compound, single-crystal X-ray diffraction would be the definitive method to elucidate its crystal structure. This technique would provide precise atomic coordinates, bond lengths, and bond angles.

From this structural data, a detailed analysis of the intermolecular interactions could be performed. Given the functional groups present in this compound (a hydroxyl group, an iodine atom, and an aromatic isoquinoline core), a variety of non-covalent interactions would be anticipated to govern its crystal packing. These interactions are crucial as they influence the material's physical properties, such as melting point, solubility, and polymorphism.

Expected Intermolecular Interactions in Crystalline this compound:

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, and the nitrogen atom in the isoquinoline ring is a potential hydrogen bond acceptor. Therefore, strong O-H···N or O-H···O hydrogen bonds are expected to be a dominant feature in the crystal packing, potentially forming chains, dimers, or more complex networks.

π-π Stacking: The planar aromatic isoquinoline rings are likely to engage in π-π stacking interactions. These can occur in a face-to-face or offset (parallel-displaced or T-shaped) manner, contributing to the stabilization of the crystal lattice.

C-H···π Interactions: The hydrogen atoms attached to the isoquinoline core can act as weak hydrogen bond donors, interacting with the π-electron cloud of adjacent aromatic rings.

A hypothetical analysis of the crystal structure of a related isoquinoline derivative showed the presence of weak C—H∙∙∙O, C—H∙∙∙S, and C—H∙∙∙π interactions that result in a three-dimensional network. eurjchem.com A detailed study of this compound would similarly map out these interactions to understand its supramolecular assembly.

Table 1: Potential Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Hydrogen Bonding-OHN (isoquinoline), O (hydroxyl)Formation of primary structural motifs (chains, dimers)
Halogen Bonding-IN (isoquinoline), O (hydroxyl)Directional control of molecular assembly
π-π StackingIsoquinoline RingIsoquinoline RingStabilization of layered or stacked structures
C-H···π InteractionsC-H (aromatic)Isoquinoline RingFine-tuning of the crystal packing
Van der Waals ForcesAll atomsAll atomsOverall crystal cohesion

Chiroptical Spectroscopic Methods for Enantiomeric Analysis (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral. However, if a chiral center were introduced into the molecule, for instance, through the addition of a chiral substituent, it would exist as a pair of enantiomers. Chiroptical spectroscopic methods are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample.

Circular dichroism (CD) spectroscopy is a primary technique used for this purpose. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of a chiral derivative of this compound would produce a CD spectrum that is a mirror image of the other. This allows for the qualitative identification and quantitative analysis of the enantiomeric composition.

The electronic transitions of the isoquinoline chromophore would give rise to characteristic Cotton effects in the CD spectrum. The sign and magnitude of these effects are highly sensitive to the absolute configuration of the chiral center(s) and the conformation of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict CD spectra and to correlate the observed spectral features with the absolute configuration of the enantiomers. Studies on other chiral quinoline-derived systems have successfully used a combination of NMR, CD, and X-ray crystallography to assign the helical sense of foldamers. uni-muenchen.de

Other chiroptical methods that could be applied for the analysis of chiral derivatives of this compound include:

Optical Rotatory Dispersion (ORD): This technique measures the rotation of the plane of polarized light as a function of wavelength.

Vibrational Circular Dichroism (VCD): This method provides stereochemical information based on the differential absorption of left and right circularly polarized infrared light.

Raman Optical Activity (ROA): This technique measures the small difference in the intensity of Raman scattering from a chiral molecule using left and right circularly polarized incident light.

The selection of the most appropriate chiroptical method would depend on the specific properties of the chiral derivative and the nature of the scientific question being addressed.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. arxiv.orgnih.gov By approximating the many-body electronic Schrödinger equation, DFT provides a balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. arxiv.org Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G(d,p) or 6-311++G(d,p), to solve the Kohn-Sham equations. researchgate.netmdpi.commdpi.com

Geometry Optimization and Electronic Structure Analysis (HOMO/LUMO, Molecular Electrostatic Potential Maps)

Geometry Optimization: The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. nih.govnih.gov This process finds the coordinates on the potential energy surface where the net forces on all atoms are zero, representing a stable or metastable conformation. nih.gov For 5-Iodoisoquinoline-6-ol, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles, providing the foundational structure for all subsequent property calculations.

Electronic Structure Analysis:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. nih.gov The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). nih.govyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to electronic transitions and chemical reactions. nih.govschrodinger.com

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution within a molecule, providing a visual guide to its electrophilic and nucleophilic regions. researchgate.netrsc.orgresearchgate.net It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms, highlighting them as sites for protonation or hydrogen bonding, and positive potential around the hydroxyl hydrogen.

Prediction of Spectroscopic Properties (IR, UV-Vis, NMR Chemical Shifts)

DFT calculations are widely used to predict various spectroscopic properties, which can aid in the interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule's bonds at its optimized geometry. mdpi.comnih.govdtic.mil These calculations predict the positions of absorption bands corresponding to specific vibrational modes, such as O-H stretching, C=N stretching, and aromatic C-H bending. Comparing the calculated spectrum with an experimental one can help in assigning the observed peaks to specific molecular motions. mdpi.comnih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. mdpi.comfaccts.de This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comnih.gov The calculations identify the specific molecular orbitals involved in the primary electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. mdpi.com

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). aps.orgresearchgate.netnih.gov The calculation determines the magnetic shielding tensors for each nucleus in the molecule. aps.org These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). Accurate prediction of chemical shifts can be invaluable for assigning complex spectra and confirming molecular structures. nih.govmdpi.com

Reactivity Indices and Reaction Pathway Modeling

Reactivity Indices: Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. researchgate.netresearchgate.net These indices, derived from conceptual DFT, include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ) These parameters provide a quantitative measure of the molecule's stability and reactivity. mdpi.comresearchgate.net

Reaction Pathway Modeling: DFT can be used to model the mechanism of chemical reactions by locating transition states and calculating activation energies. This involves mapping the potential energy surface to identify the lowest energy path from reactants to products. Such studies can provide detailed insights into reaction mechanisms, selectivity, and kinetics, although specific reaction modeling for this compound is not readily available.

Molecular Mechanics and Molecular Dynamics Simulations

While DFT focuses on electronic structure, molecular mechanics (MM) and molecular dynamics (MD) are used to study the behavior of larger systems and longer timescales by using classical physics approximations. mdpi.commdpi.com

Conformational Analysis and Energy Landscapes

For flexible molecules, identifying the most stable conformers is essential. Molecular mechanics methods can be used to perform a conformational search by systematically rotating single bonds and calculating the potential energy of each resulting structure. mdpi.com This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. nih.gov The minima on this surface correspond to stable conformers. For a relatively rigid molecule like this compound, conformational analysis would primarily focus on the orientation of the hydroxyl group's hydrogen atom.

Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.commdpi.comnih.gov An MD simulation of this compound, either in a solvent like water or interacting with a biological target, could reveal:

Intermolecular Interactions: The specific hydrogen bonds, van der Waals forces, and electrostatic interactions that govern how the molecule interacts with its environment.

Solvent Effects: How solvent molecules arrange themselves around the solute (solvation shell) and influence its conformation and dynamics. mdpi.com The inclusion of explicit solvent models in simulations provides a more realistic representation of the molecule's behavior in solution compared to the implicit solvent models often used in DFT. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational techniques used to understand how a chemical's structure relates to its biological activity. These methods are instrumental in lead optimization and the identification of novel chemical entities with desired biological profiles. japsonline.comnih.gov For isoquinoline (B145761) derivatives, QSAR models can link molecular descriptors—numerical representations of a molecule's physicochemical properties—to their inhibitory activity against specific targets. japsonline.comnih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. researchgate.net These models serve as a blueprint for molecular recognition, defining the key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic ring systems that govern ligand-receptor binding. nih.gov

Pharmacophore models can be generated through two primary approaches: ligand-based and structure-based methods. longdom.org

Ligand-Based Pharmacophore Modeling: This approach is utilized when the three-dimensional structure of the biological target is unknown. mdpi.com It involves analyzing a set of active compounds to deduce and superimpose their common chemical features that are essential for bioactivity. The resulting pharmacophore hypothesis represents the shared spatial arrangement of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (Hy), and aromatic rings (RA). nih.gov This method is valuable for understanding the structural requirements for activity and can be used to design new compounds even without receptor information.

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein, often in a complex with a ligand, is available, a structure-based approach can be employed. biointerfaceresearch.com This method directly analyzes the key interaction points between the ligand and the target's binding site. longdom.org By identifying the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and aromatic stacking, a highly accurate pharmacophore model can be constructed. nih.gov This model not only defines the necessary chemical features but also their precise spatial orientation within the binding pocket, offering a powerful tool for designing novel inhibitors. biointerfaceresearch.comnih.gov

Table 1: Common Pharmacophoric Features in Drug Design

Feature Abbreviation Description Role in Molecular Interaction
Hydrogen Bond Acceptor HBA An electronegative atom (typically O or N) that can accept a hydrogen bond. Forms crucial directional interactions with donor groups in the target protein.
Hydrogen Bond Donor HBD A hydrogen atom bonded to an electronegative atom (typically O or N). Forms crucial directional interactions with acceptor groups in the target protein.
Hydrophobic HY A non-polar group (e.g., alkyl, aryl) that avoids contact with water. Drives binding through the hydrophobic effect, often fitting into greasy pockets of the target.
Aromatic Ring AR A planar, cyclic, conjugated ring system (e.g., benzene (B151609), pyridine). Participates in π-π stacking or cation-π interactions with aromatic residues in the binding site.

Once a validated pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that possess the desired structural features. nih.gov This process, known as virtual screening, allows for the rapid and cost-effective identification of potential "hit" molecules from libraries containing millions of compounds. nih.gov

The screening workflow typically involves several filtering steps to refine the initial hits. A common and critical filter is the application of drug-likeness rules, such as Lipinski's Rule of Five, which assesses the potential for oral bioavailability. longdom.org Compounds that pass these filters are then often subjected to molecular docking simulations to predict their binding orientation and affinity within the target's active site. nih.gov This integrated approach of pharmacophore screening, drug-likeness filtering, and molecular docking is a highly effective strategy for discovering structurally diverse lead compounds. nih.gov

Table 2: Parameters of Lipinski's Rule of Five for Drug-Likeness

Parameter Rule Rationale
Molecular Weight < 500 Da Smaller molecules are more easily absorbed and transported.
Log P (Octanol-water partition coefficient) < 5 Measures lipophilicity; values in this range balance solubility and permeability.
Hydrogen Bond Donors < 5 Fewer donors improve membrane permeability.

Cheminformatics Approaches for Chemical Space Exploration

Cheminformatics combines computer and information science to address challenges in chemistry, particularly in the context of drug discovery. The computational methods described—QSAR, pharmacophore modeling, and virtual screening—are all core components of a cheminformatics-driven approach to exploring "chemical space." Chemical space refers to the vast, multidimensional universe of all possible organic molecules.

By employing these in-silico tools, researchers can navigate this space to identify novel molecular scaffolds that may exhibit desired biological activities. For instance, using a pharmacophore model derived from an isoquinoline-based compound, a virtual screen can identify completely different chemical structures that satisfy the same geometric and chemical requirements for binding. This allows for scaffold hopping, a strategy to discover new classes of compounds that may have improved properties, such as better potency, reduced toxicity, or novel intellectual property standing. The ultimate goal is to use computational models to prioritize the synthesis and testing of a smaller, more promising set of compounds, thereby accelerating the drug discovery pipeline. nih.gov

Table 3: Publicly Available Chemical Databases for Virtual Screening

Database Name Description
ZINC A free database of commercially-available compounds for virtual screening, containing over 1 billion molecules. nih.gov
NCI Database A database of over 250,000 compounds provided by the National Cancer Institute for screening.

Applications in Chemical Biology and Advanced Materials Research

Development of Chemical Probes and Biological Tools

Small-molecule fluorescent probes are indispensable tools in chemical biology for visualizing and understanding biological processes in real-time. nih.gov The isoquinoline (B145761) framework is a privileged scaffold in the design of such probes due to its inherent photophysical properties and synthetic tractability. mdpi.comresearchgate.net

Mechanism-based probes, including covalent probes, are designed to interact with their biological targets in a time-dependent and often irreversible manner, providing unique advantages for target validation and drug discovery. nih.gov While specific mechanism-based probes derived directly from 5-Iodoisoquinoline-6-ol are not extensively documented, its structure offers significant potential for the development of such tools. The carbon-iodine bond can participate in transition metal-catalyzed cross-coupling reactions, allowing for the attachment of reactive groups or "warheads" that can form covalent bonds with specific amino acid residues (like cysteine) on a protein of interest. nih.gov The development of high-quality covalent probes requires a careful balance of reactivity and selectivity to minimize off-target effects. nih.gov

The isoquinoline core is a component of many fluorescent compounds. mdpi.com The development of novel organic fluorophores is a significant area of research with applications in in-vivo imaging. mdpi.com Quinoline-based scaffolds, close structural relatives of isoquinolines, have been successfully engineered into highly modular probes where different domains of the molecule can be systematically modified to tune photophysical properties, such as absorption and emission wavelengths, and to introduce structural diversity for various biological applications. nih.govresearchgate.net

The inherent fluorescence of some isoquinoline derivatives can be modulated by the introduction of electron-donating and electron-withdrawing groups. nih.gov The hydroxyl group at the 6-position of this compound acts as an electron-donating group, which can influence the molecule's fluorescent properties. The iodine at the 5-position serves as a versatile synthetic handle. Through reactions like Suzuki or Sonogashira coupling, various aryl, heteroaryl, or alkynyl groups can be introduced at this position. This modularity allows for the rational design of probes with tailored properties, such as sensitivity to local environments (e.g., pH) or the ability to bind to specific biomolecules. nih.gov

Precursors for Radiopharmaceutical Development (Non-Clinical Imaging Research)

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful non-invasive imaging techniques that rely on the administration of molecules labeled with radionuclides. This compound serves as a valuable precursor for creating such radiotracers, particularly for research purposes, due to its functional groups that are amenable to radiolabeling.

Iodinated Radiotracers: Radioisotopes of iodine, such as Iodine-123 and Iodine-125, are used in SPECT imaging. sustech.edu A common method for introducing radioiodine into aromatic rings is through electrophilic aromatic substitution. nih.gov This typically involves reacting a precursor molecule with a source of radioiodine, such as Na*I, in the presence of an oxidizing agent. nih.gov While this compound already contains a stable iodine atom, related precursors (e.g., a tin or boron derivative at the 5-position) could be used for direct radioiodination. Alternatively, isotopic exchange reactions, where the stable iodine atom is replaced with a radioisotope, can be employed, although this can be challenging and may lead to lower specific activity.

Fluorinated Radiotracers: Fluorine-18 is the most widely used radionuclide for PET imaging due to its favorable decay properties. informahealthcare.com The synthesis of ¹⁸F-labeled radiotracers often involves nucleophilic substitution, where [¹⁸F]fluoride displaces a leaving group on a precursor molecule. nih.gov The hydroxyl group of this compound can be converted into a better leaving group (e.g., a tosylate or triflate) to facilitate this reaction. However, nucleophilic aromatic substitution (SₙAr) reactions typically require electron-deficient aromatic rings, which can be a challenge for the electron-rich isoquinoline system. nih.gov More modern methods, such as copper-mediated radiofluorination of organoboron precursors, have been developed to overcome these challenges and enable the fluorination of electron-rich aromatic rings, providing a potential route to [¹⁸F]fluoro-isoquinoline derivatives from a corresponding boronic ester of this compound. nih.gov For instance, a radio-fluorine labeled isoquinoline salt derivative has been synthesized for potential tumor imaging, demonstrating the utility of this scaffold in PET radiopharmaceutical development. iaea.org

The successful development of a radiotracer involves overcoming several significant challenges, from the synthesis of the precursor to the final quality control of the labeled compound. acs.org Specific activity (or molar activity), which is the ratio of radioactivity to the total mass of the compound, is a critical parameter. researchgate.netnih.gov High specific activity is crucial for receptor imaging studies to avoid pharmacological effects from the injected mass of the compound. nih.gov

Several factors can compromise specific activity, including the introduction of stable isotopes from reagents, reaction vessels, and the cyclotron target itself. researchgate.net Optimizing every step of the process, from precursor generation to purification, is essential for maximizing specific activity. acs.orgresearchgate.net

ChallengeDescriptionPotential Mitigation Strategies
Precursor Availability Novel radiotracers require custom-synthesized precursors which may not be commercially available and require in-house production and rigorous quality control. acs.orgDevelopment of robust, scalable synthetic routes for precursors like this compound derivatives.
Reaction Conditions Radiolabeling must be rapid due to the short half-lives of PET isotopes (e.g., ~110 min for ¹⁸F). Reactions must be efficient and high-yielding under these time constraints. acs.orgUse of automated synthesis modules, optimization of reaction parameters (temperature, solvents, catalysts), and development of faster, more efficient labeling chemistries. nih.govacs.org
Purification The final radiolabeled product must be separated from unlabeled precursor, reagents, and byproducts to ensure high radiochemical purity. acs.orgPreparative High-Performance Liquid Chromatography (HPLC) is the primary method, often followed by Solid Phase Extraction (SPE) for reformulation into an injectable solution. acs.org
Low Specific Activity Contamination with the non-radioactive (carrier) isotope reduces the specific activity, which can lead to receptor saturation and potential pharmacological side effects. researchgate.netnih.govUse of high-purity target materials and gases, careful cleaning of cyclotron and synthesis equipment, and optimizing purification to separate the radiotracer from the unlabeled precursor. researchgate.net

Applications as Synthetic Intermediates in Complex Molecule Synthesis

The tetrahydroisoquinoline (THIQ) scaffold is a core structural motif in a vast number of naturally occurring alkaloids with a wide range of biological activities, including antitumor and antihypertensive properties. nih.govresearchgate.net this compound is a valuable synthetic intermediate for constructing these complex molecules. Its two distinct functional groups—the iodo group and the hydroxyl group—can be manipulated selectively to build molecular complexity.

The iodine atom at the 5-position is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. The hydroxyl group at the 6-position can be used as a nucleophile, protected and deprotected as needed, or converted into a triflate to serve as a leaving group in other coupling reactions. This functional versatility makes it an ideal building block for the modular synthesis of complex targets. For example, in the synthesis of bisbenzyl THIQ alkaloids, different aromatic fragments can be coupled to the isoquinoline core using reactions like the Stille or Suzuki coupling at the iodinated position. nih.gov Similarly, the synthesis of spirocyclic THIQ alkaloids, such as those in the Erythrina family, often involves the construction of complex polycyclic systems where a functionalized isoquinoline intermediate is a key component. nih.gov

Reaction TypeReagents/CatalystApplication in Complex Synthesis
Suzuki Coupling Aryl/vinyl boronic acids or esters, Pd catalyst, baseFormation of C(sp²)-C(sp²) bonds to introduce new aromatic or vinyl substituents at the 5-position.
Sonogashira Coupling Terminal alkynes, Pd/Cu catalyst, baseIntroduction of alkynyl groups, which can be further functionalized, for building extended conjugated systems or as precursors for other heterocycles.
Heck Coupling Alkenes, Pd catalyst, baseFormation of C-C bonds to attach vinyl groups, enabling further elaboration of the molecular structure.
Buchwald-Hartwig Amination Amines, Pd or Cu catalyst, baseFormation of C-N bonds to attach amine-containing side chains or to build nitrogen-containing heterocyclic systems.
O-Alkylation / O-Acylation Alkyl/acyl halides, baseModification or protection of the 6-hydroxyl group, or for linking the isoquinoline core to other parts of a target molecule.
Triflate Formation & Coupling Triflic anhydride, pyridine (B92270)Conversion of the hydroxyl group into an excellent leaving group (triflate), enabling its use in cross-coupling reactions similar to the iodo group.

The strategic use of these and other reactions allows chemists to employ this compound as a linchpin in the convergent synthesis of natural products and their analogs. nih.govresearchgate.net

Role in Materials Science and Photovoltaic Applications.

Information regarding the specific application of this compound in the fields of materials science and photovoltaics is not available in the reviewed literature. Research has primarily focused on the biological activities of isoquinoline derivatives.

Investigation of Enzymatic Inhibition Mechanisms as Research Tools (e.g., SARM1 NADase inhibition by related compounds).

Isoquinoline derivatives have emerged as valuable research tools for investigating the mechanisms of enzymatic inhibition, particularly in the context of Sterile Alpha and TIR Motif Containing 1 (SARM1) NADase. SARM1 is a key enzyme involved in the process of axonal degeneration, and its inhibition is a therapeutic target for a variety of neurodegenerative conditions. nih.gov Small molecule inhibitors based on the isoquinoline scaffold have been instrumental in elucidating the function and inhibition of SARM1.

One of the most well-studied isoquinoline-based SARM1 inhibitors is a compound referred to as DSRM-3716, which is a 5-iodoisoquinoline (B1339040) derivative. nih.gov The investigation of this and related compounds has provided significant insights into the structure-activity relationship (SAR) for SARM1 inhibition. It has been demonstrated that the presence of a halogen at the 5-position of the isoquinoline ring is crucial for high potency. nih.gov The iodine substituent, in particular, has been shown to be important for the inhibitory activity. nih.gov

The mechanism of inhibition by these isoquinoline compounds is noteworthy. It has been discovered that some potent SARM1 inhibitors, including isoquinoline derivatives, undergo a base-exchange reaction with the nicotinamide (B372718) moiety of nicotinamide adenine (B156593) dinucleotide (NAD+), the substrate of SARM1. nih.govevotec.com This reaction produces a new molecule, which is the actual inhibitor of the enzyme. nih.gov This novel mechanism of action, where the inhibitor is formed in situ through a reaction with the enzyme's substrate, has been a key finding from studies involving these research compounds. researchgate.net

Structural biology studies, including X-ray crystallography and cryo-electron microscopy, have been employed to understand how these isoquinoline-derived inhibitors interact with the SARM1 protein. evotec.com These studies have revealed that the inhibitor binds to the active site of the TIR domain of SARM1. nih.govnih.gov The detailed understanding of these binding interactions at the molecular level is critical for the rational design of new and more potent SARM1 inhibitors. researchgate.net

The use of these isoquinoline-based inhibitors as research tools extends to cellular and in vivo models of axonal degeneration. By applying these compounds to neuronal cultures or in animal models, researchers can study the downstream consequences of SARM1 inhibition and its potential therapeutic effects. nih.gov This has allowed for a deeper understanding of the role of SARM1 in various neurodegenerative diseases.

Interactive Data Table: Structure-Activity Relationship of Isoquinoline-Based SARM1 Inhibitors

CompoundR Group at 5-positionRelative PotencyNotes
DSRM-3716IodoHighPotent SARM1 inhibitor. nih.gov
Related AnalogBromoModerateReduced potency compared to the iodo derivative. nih.gov
Related AnalogChloroLowSignificantly lower potency. nih.gov
UnsubstitutedHydrogenVery LowLoss of the halogen at the 5-position leads to a dramatic decrease in activity. nih.gov

Interactive Data Table: Properties of DSRM-3716 as a Research Tool

PropertyDescriptionReference
Mechanism of Action Undergoes a base-exchange reaction with NAD+ to form the active inhibitor. nih.govresearchgate.net
Binding Site Binds to the active site of the SARM1 TIR domain. nih.govnih.gov
Key Structural Feature The 5-iodo substituent is critical for high potency. nih.gov
Research Application Used to study the role of SARM1 in axonal degeneration and for the development of new therapeutic agents. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Structural Modifications and Their Impact on Molecular Interactions

SAR studies involve the synthesis and evaluation of a series of structurally related compounds to determine which chemical features are responsible for their biological effects. For the isoquinoline (B145761) scaffold, modifications at various positions of the bicyclic ring system can dramatically influence molecular interactions and, consequently, biological activity.

Research on related isoquinoline derivatives has demonstrated key principles that are applicable to 5-Iodoisoquinoline-6-ol. For instance, studies on pyrazolo[3,4-c]isoquinoline derivatives have shown that substitutions on the isoquinoline core significantly impact their inhibitory activity. researchgate.net Similarly, in a series of chiral pyrazolo isoquinoline derivatives designed as anti-inflammatory agents, systematic modifications helped identify compounds with potent nitric oxide (NO) inhibitory effects. nih.gov The activity of these compounds was found to be highly dependent on the nature and position of substituents, highlighting the sensitivity of the isoquinoline scaffold to structural changes. nih.gov

A summary of the inhibitory concentration (IC₅₀) values for select pyrazolo isoquinoline derivatives against NO production in LPS-induced RAW 264.7 cells illustrates this principle. nih.gov

CompoundIC₅₀ (μM) for NO Inhibition
7a 47.76
7b 33.8
7d 20.76
7f 26.74
7g 47.8

This table is generated based on data from a study on related chiral pyrazolo isoquinoline derivatives to illustrate the principles of systematic structural modification. nih.gov

Further studies on other related heterocyclic systems, such as 6-nitroquinazolines, have revealed that the presence of specific functional groups at defined positions is critical for activity. For example, an unsubstituted piperazine (B1678402) ring at the C(7)-position was found to be essential for both TNF-alpha production and T cell proliferation inhibitory activities. nih.gov Modifications at the C(4)-position with moieties like 4-fluorophenyl or 3,4-difluorophenyl were shown to enhance these effects. nih.gov These findings underscore the importance of systematic exploration of the chemical space around a core scaffold to map out its SAR.

Identification of Key Pharmacophoric Features for Target Binding

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying these key features is a crucial step in understanding how a compound like this compound might interact with its biological targets. Key pharmacophoric features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups.

For the broader class of quinoline (B57606) and isoquinoline derivatives, specific pharmacophores have been identified for various targets. For example, in the development of HIV integrase inhibitors, the 8-hydroxy-quinoline-7-carboxylic acid moiety was identified as a key pharmacophore capable of chelating divalent metal ions in the enzyme's catalytic core. mdpi.com

In the context of this compound, the key pharmacophoric features would include:

The Isoquinoline Core: A planar, aromatic system capable of engaging in π-π stacking and hydrophobic interactions.

The 6-hydroxyl (-OH) group: A critical hydrogen bond donor and acceptor, enabling strong, directional interactions with amino acid residues in a target's binding site.

The Nitrogen Atom (N-2): A weak base and potential hydrogen bond acceptor. wikipedia.org

The 5-iodo (-I) group: A bulky, lipophilic group that can occupy hydrophobic pockets. It can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute significantly to binding affinity.

SAR studies on various derivatives aid in confirming and refining these pharmacophoric models. nih.gov For instance, research on flavonoids as BACE1 inhibitors has highlighted the critical role of hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp228) for inhibitory activity, reinforcing the importance of correctly positioned hydrogen bonding groups. nih.gov

Rational Design of Isoquinoline Derivatives with Tuned Research Applications

Rational drug design utilizes the knowledge gained from SAR and pharmacophore studies to design new molecules with enhanced potency, selectivity, or other desired properties. This approach moves beyond random screening to a more targeted and efficient discovery process.

The principles of rational design are widely applied to the isoquinoline scaffold. For example, novel cyclopentaquinoline derivatives have been designed and synthesized based on the known pharmacophoric features of DNA intercalators and topoisomerase II inhibitors. rsc.org This targeted approach led to the discovery of compounds with promising anticancer activities. rsc.org Similarly, the rational design of berberine-based FtsZ inhibitors demonstrates how a naturally occurring isoquinoline alkaloid can be systematically modified to create potent antibacterial agents. mdpi.com

For a molecule like this compound, a rational design strategy could involve:

Modifying Substituents: Replacing the iodine at the 5-position with other halogens (F, Cl, Br) to modulate halogen bonding potential and lipophilicity.

Altering the Hydroxyl Group: Converting the 6-hydroxyl group into an ether or ester to probe the importance of its hydrogen bonding capability.

Introducing New Functional Groups: Adding substituents at other unoccupied positions on the aromatic rings to explore new interactions with a target and improve properties like selectivity or metabolic stability.

This approach allows researchers to fine-tune the molecule's properties for specific research applications, such as developing selective probes for a particular enzyme or receptor.

Conformational Flexibility and Ligand-Receptor Recognition (Theoretical Aspects)

The binding of a ligand to its receptor is a dynamic process influenced by the conformational flexibility of both molecules. The isoquinoline ring itself is rigid, but its substituents can possess rotational freedom. Two primary theoretical models describe the process of ligand-receptor recognition:

Conformational Selection: This model posits that a receptor is not static but exists as an ensemble of different, pre-existing conformations in equilibrium. The ligand then selectively binds to the conformation that provides the best fit, shifting the equilibrium towards that bound state. nih.gov In this view, the ligand "selects" a compatible shape from the receptor's available conformational repertoire. nih.gov

Induced Fit: Proposed by Koshland, this model suggests that the initial binding of a ligand to a receptor is relatively weak and induces a conformational change in the receptor protein. nih.gov This change optimizes the binding site's geometry to achieve a tighter, more complementary interaction with the ligand. nih.gov

In reality, ligand-receptor recognition is often a combination of both mechanisms. The inherent flexibility of a ligand like a substituted isoquinoline derivative allows it to adopt a specific conformation (a "bioactive conformation") that is favorable for binding. The ability of the molecule to adopt this low-energy conformation is crucial for its affinity. Understanding these theoretical aspects is vital for interpreting binding data and for designing new molecules with improved binding characteristics.

Computational Tools for SAR Elucidation and Predictive Modeling

Modern drug discovery and medicinal chemistry heavily rely on a suite of computational tools to accelerate the design-synthesis-testing cycle. These in silico methods are invaluable for elucidating SAR, predicting activity, and understanding molecular interactions at an atomic level.

Computational ToolDescription & Application
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that correlate the chemical structures of compounds with their biological activities. nih.gov 2D-QSAR uses topological descriptors, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information to build predictive models. nih.gov
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand when bound to a receptor's active site. nih.govcitedrive.com It is used to screen virtual libraries of compounds and to understand key binding interactions. nih.gov
Pharmacophore Modeling Generates a 3D model of the essential steric and electronic features required for a molecule to be active at a specific target. nih.gov These models are used to search databases for novel chemical scaffolds that fit the required features.
Molecular Dynamics (MD) Simulations Simulates the movements of atoms and molecules over time, providing insights into the stability and dynamics of a ligand-receptor complex. citedrive.com It can be used to assess the stability of binding poses predicted by docking and to understand conformational changes upon binding. nih.gov
Density Functional Theory (DFT) A quantum mechanical method used to analyze the electronic structure, geometry, and reactivity of molecules. citedrive.com It can provide highly accurate information about a compound's properties.
Hirshfeld Surface Analysis A method used to visualize and quantify intermolecular interactions within a crystal structure, providing insights into how molecules pack and interact with each other. citedrive.comnih.gov

These computational approaches allow researchers to prioritize which derivatives of a lead compound like this compound should be synthesized, saving significant time and resources. They provide a powerful platform for generating hypotheses about molecular interactions that can then be tested experimentally.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Iodoisoquinoline-6-ol, and what are their comparative advantages?

  • Methodological Answer : The compound can be synthesized via iodination of pre-functionalized isoquinoline derivatives. For example, nitration of isoquinoline followed by reduction yields 5-aminoisoquinoline, which is subsequently iodinated under controlled conditions (e.g., using iodine monochloride in acetic acid) . Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) are also viable for introducing iodine, offering higher regioselectivity but requiring stringent anhydrous conditions and catalysts like Pd/C . Comparative advantages include yield (60–85% for iodination vs. 70–90% for Pd-catalyzed methods) and scalability for lab-scale synthesis.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., iodine’s deshielding effect at C5 and hydroxyl group at C6) .
  • HPLC-MS : To assess purity (>95%) and detect trace byproducts (e.g., dehalogenated derivatives) .
  • Elemental Analysis : Validate stoichiometry (C9_9H6_6INO) and rule out halogen loss during synthesis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store in amber vials at 2–8°C to prevent photodegradation and iodine dissociation .
  • Handling : Use fume hoods for reactions involving volatile iodinating agents (e.g., HI or ICl). PPE (gloves, lab coats) is mandatory due to potential skin irritation .
  • Waste Disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., 13^{13}C NMR shifts) for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from solvent polarity effects or tautomerism (e.g., keto-enol equilibria). Strategies include:

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotational barriers) affecting peak splitting .
  • Isotopic Labeling : Use 15^{15}N-labeled analogs to clarify ambiguous assignments in heterocyclic systems .

Q. What strategies optimize the regioselectivity of iodination in isoquinoline derivatives?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., -OMe or -NHBoc) at C6 to steer iodine to C5 .
  • Metal-Mediated Reactions : Utilize CuI or Pd(OAc)2_2 to enhance electrophilic substitution at electron-deficient positions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve iodine solubility and reaction homogeneity, reducing side products .

Q. How do structural modifications of this compound impact its biological activity in enzyme inhibition assays?

  • Methodological Answer :

  • SAR Studies : Compare analogs (e.g., 5-Bromo or 5-Chloro derivatives) to assess halogen-dependent binding affinity to targets like kinases or phosphatases .
  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions between iodine’s van der Waals radius and hydrophobic enzyme pockets .
  • Kinetic Assays : Measure IC50_{50} shifts under varying pH/temperature to probe hydrogen-bonding contributions from the C6 hydroxyl .

Q. What experimental controls are essential when studying the compound’s stability under oxidative conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to H2_2O2_2 (3–30%) or UV light, then monitor decomposition via LC-MS .
  • Radical Scavengers : Add BHT or ascorbic acid to distinguish between radical-mediated vs. hydrolytic degradation pathways .
  • Isotope-Labeled Traces : Use 18^{18}O-labeled H2_2O to track hydroxyl group exchange during oxidation .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in biological activity data across independent studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., pIC50_{50}) and assess heterogeneity via Cochrane’s Q-test .
  • Assay Validation : Replicate experiments with controlled cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects .
  • Batch Effect Correction : Normalize data against internal controls (e.g., housekeeping genes) to mitigate inter-lab variability .

Q. What computational tools are recommended for predicting the compound’s reactivity in novel reaction environments?

  • Methodological Answer :

  • Reactivity Descriptors : Calculate Fukui indices (f+^+ and f^-) to identify nucleophilic/electrophilic sites .
  • Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict iodination outcomes under untested conditions .
  • Solvent Screening : COSMO-RS simulations to optimize solvent choice for minimizing side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.